molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2617283
CAS No.: 851398-31-7
M. Wt: 232.21
InChI Key: IQDSFOSUBHYSDL-SOFGYWHQSA-N
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Description

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is a versatile chemical compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . This compound features a furan ring substituted with a 2-fluorophenyl group and a prop-2-enoic acid moiety, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a prop-2-enoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSFOSUBHYSDL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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